molecular formula C13H20O2 B118359 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- CAS No. 145032-51-5

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-

Cat. No. B118359
M. Wt: 208.3 g/mol
InChI Key: DFVXNZOMAOGTBL-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, also known as limonene oxide, is a cyclic terpene that is commonly found in essential oils of citrus fruits. It has been widely studied for its various chemical and biological properties.

Mechanism Of Action

The exact mechanism of action of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Limonene oxide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide in lab experiments is its availability and low cost. It is also relatively easy to synthesize and has been shown to have low toxicity levels. However, one of the major limitations of using 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is its volatility, which can make it difficult to handle in certain experimental conditions.

Future Directions

There are several future directions for the study of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. One area of research is the development of new synthetic methods for the production of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide. Another area of research is the investigation of its potential applications in the food industry as a natural preservative. Additionally, there is a growing interest in the use of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide as a potential alternative to synthetic insecticides.

Synthesis Methods

The most common method for the synthesis of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)- oxide is through the epoxidation of 2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-, which is a major component of citrus essential oils. This reaction is typically carried out using peracids or hydrogen peroxide as the oxidizing agent.

Scientific Research Applications

Limonene oxide has been extensively studied for its potential applications in various fields. It has been found to possess antimicrobial, anti-inflammatory, and anticancer properties. It has also been shown to have insecticidal and repellent properties.

properties

CAS RN

145032-51-5

Product Name

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, 1-propanoate, (1S,5R)-

Molecular Formula

C13H20O2

Molecular Weight

208.3 g/mol

IUPAC Name

[(1S,5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl] propanoate

InChI

InChI=1S/C13H20O2/c1-5-13(14)15-12-8-11(9(2)3)7-6-10(12)4/h6,11-12H,2,5,7-8H2,1,3-4H3/t11-,12+/m1/s1

InChI Key

DFVXNZOMAOGTBL-NEPJUHHUSA-N

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H](CC=C1C)C(=C)C

SMILES

CCC(=O)OC1CC(CC=C1C)C(=C)C

Canonical SMILES

CCC(=O)OC1CC(CC=C1C)C(=C)C

Other CAS RN

145032-51-5
74431-24-6

synonyms

trans-Carvyl propionate

Origin of Product

United States

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